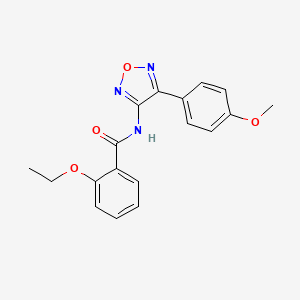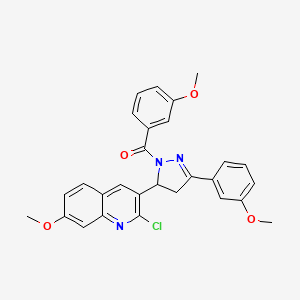![molecular formula C14H17FN4O B2647720 N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide CAS No. 2415519-87-6](/img/structure/B2647720.png)
N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds with a 3,5-dimethylpyrazole group often involves the condensation of acetylacetone and hydrazine . Another synthesis method involves the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .Molecular Structure Analysis
The molecular structure of compounds with a 3,5-dimethylpyrazole group is characterized by a π-excess aromatic heterocycle, flat and rigid structure, and thermal stability . The crystalline structure of one such compound was determined by single-crystal X-ray diffraction .Chemical Reactions Analysis
Compounds with a 3,5-dimethylpyrazole group have been found to be active in various chemical reactions. For instance, they have been used in ethylene dimerization , and some derivatives have shown cytotoxic effects .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a 3,5-dimethylpyrazole group can vary. For example, 3,5-dimethylpyrazole is a white solid that dissolves well in polar organic solvents . Its melting point is 107.5 °C, and its boiling point is 218 °C .Mecanismo De Acción
While the specific mechanism of action for “N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide” is not available, compounds with a 3,5-dimethylpyrazole group have been studied for their inhibition of NF-κB signaling.
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O/c1-9-6-13(17-8-12(9)15)14(20)16-4-5-19-11(3)7-10(2)18-19/h6-8H,4-5H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPHENXUXRFVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NCCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2647637.png)


![5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2647640.png)




![Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride](/img/structure/B2647654.png)


![4-Amino-5-thiatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),2(6),3,11,13-pentaene-3-carboxamide](/img/structure/B2647657.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2647659.png)
